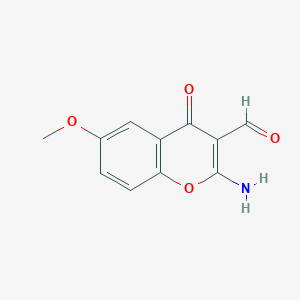

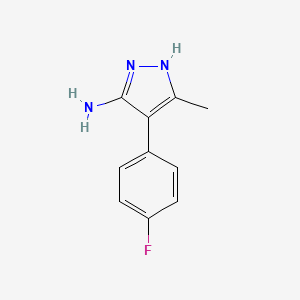

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Overview

Description

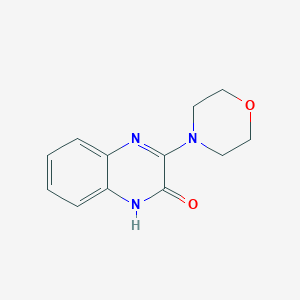

The compound "4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole derivatives. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, dyes, and fine chemicals . The presence of a fluorine atom on the phenyl ring can influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was synthesized and characterized using various spectroscopic techniques, including NMR and FT-IR, as well as single-crystal X-ray diffraction . The synthesis of similar compounds often employs methods such as reductive amination, as seen in the formation of secondary amines from aldehydes or ketones using metal hydride reagents . Additionally, the Gewald synthesis technique and Vilsmeier-Haack reaction have been utilized to create pyrazole derivatives with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using computational methods such as density functional theory (DFT) calculations. For example, the optimized molecular structure of a related compound was determined using the B3LYP/6-311+G(2d,p) functional method . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses are also conducted to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, Schiff bases can be synthesized from pyrazole derivatives and aromatic amines, which can further react to form complexes with metals like copper . The reactivity of the pyrazole ring can also be modified by introducing electron-withdrawing or electron-donating groups, influencing the outcome of reactions with amines, phenols, and other nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of a fluorine atom can affect the molecule's polarity and reactivity. Infrared spectroscopy and molecular docking studies can provide insights into the vibrational frequencies, structural stability, and potential biological activities of these compounds . Theoretical calculations, such as natural bonding orbital (NBO) analysis and HOMO-LUMO analysis, are used to predict the behavior of these molecules in various environments and their potential applications in fields like nonlinear optics .

Scientific Research Applications

Synthesis and Structural Characterization

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has been involved in the synthesis and structural characterization of various compounds. A study by Kariuki et al. (2021) focused on the synthesis of isostructural thiazoles containing 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. They performed crystallization from dimethylformamide solvent for structure determination via single-crystal diffraction, revealing the planar nature of the molecule apart from one of the two fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Cancer Kinase Activity

Research has explored the switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to its regioisomeric form, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine. This switch led to a loss of p38α inhibition but showed activity against important cancer kinases. The derivative exhibited promising activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, making it a good lead for novel anticancer programs (Thaher et al., 2012).

Reductive Amination Processes

In the field of organic synthesis, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has been used in reductive amination processes. Bawa, Ahmad, and Kumar (2009) described a reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-flouroaniline, highlighting the utility of such compounds in the synthesis of biologically active molecules and pharmaceutical intermediates (Bawa, Ahmad, & Kumar, 2009).

Nonlinear Optical Studies

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has also been a subject of interest in nonlinear optical studies. Tamer et al. (2016) synthesized a compound for structural characterization and spectroscopic analysis. Their density functional theory calculations supported experimental results, indicating the potential of such compounds in nonlinear optical applications (Tamer et al., 2016).

Safety And Hazards

This would involve assessing the compound’s toxicity and potential hazards, including its impact on human health and the environment.

Future Directions

This would involve discussing potential applications for the compound and areas for future research.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.

properties

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMAIRSHUYHWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

62538-16-3 | |

| Record name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)